(2R)-4-fluorobutane-1,2-diol

Catalog No.
S14048935
CAS No.
M.F
C4H9FO2
M. Wt
108.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-4-fluorobutane-1,2-diol

Product Name

(2R)-4-fluorobutane-1,2-diol

IUPAC Name

(2R)-4-fluorobutane-1,2-diol

Molecular Formula

C4H9FO2

Molecular Weight

108.11 g/mol

InChI

InChI=1S/C4H9FO2/c5-2-1-4(7)3-6/h4,6-7H,1-3H2/t4-/m1/s1

InChI Key

ZVQZMHORAYWONP-SCSAIBSYSA-N

Canonical SMILES

C(CF)C(CO)O

Isomeric SMILES

C(CF)[C@H](CO)O

(2R)-4-Fluorobutane-1,2-diol is an organic compound characterized by the molecular formula C4H9FO2. This compound is a chiral diol, meaning it has two hydroxyl (−OH) groups attached to adjacent carbon atoms, with a specific three-dimensional arrangement that is not superimposable on its mirror image. The presence of the fluorine atom at the fourth carbon position distinguishes it from other butane derivatives, contributing unique properties such as increased lipophilicity and altered electronic effects. This compound is utilized in various fields including organic synthesis, medicinal chemistry, and material science .

  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds. Common reagents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to form butane derivatives using catalysts like palladium on carbon in the presence of hydrogen gas.
  • Substitution: The fluorine atom can be replaced with other nucleophiles under appropriate conditions, leading to various derivatives.

Major Products Formed

  • From Oxidation: 4-fluorobutan-2-one.
  • From Reduction: 4-fluorobutane.
  • From Substitution: 4-azidobutane-1,2-diol or 4-thiobutane-1,2-diol.

The biological activity of (2R)-4-fluorobutane-1,2-diol is of significant interest in pharmacology and biochemistry. Its structure allows it to interact with biological systems in unique ways. For instance, the fluorine substitution can enhance the compound's stability and bioavailability compared to its non-fluorinated analogs. Studies have shown that fluorinated compounds often exhibit altered enzyme-substrate interactions, making them valuable in drug design and development .

Several methods exist for synthesizing (2R)-4-fluorobutane-1,2-diol:

  • Nucleophilic Substitution Reaction: This method typically involves the fluorination of butane-1,2-diol using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction conditions are carefully controlled to achieve the desired stereochemistry.
  • Electrochemical Methods: Recent advancements have introduced electrochemically driven strategies that allow for the stereoselective synthesis of protected 1,2-diols from vinylarenes without the need for transition metal catalysts or external oxidizing agents .
  • Hydration of Alkenes: Another approach includes the hydration of alkenes followed by subsequent reactions to yield vicinal diols .

(2R)-4-Fluorobutane-1,2-diol serves multiple applications across various sectors:

  • Organic Synthesis: It acts as a building block for synthesizing complex molecules with specific stereochemistry.
  • Pharmaceutical Development: Its unique properties make it suitable for drug formulation and development.
  • Industrial Chemistry: Used in producing specialty chemicals and materials with tailored properties .

Research into interaction studies involving (2R)-4-fluorobutane-1,2-diol focuses on its role in enzyme-substrate interactions and its effects on biological pathways. The incorporation of fluorine has been shown to influence binding affinities and metabolic stability, which are critical factors in drug efficacy and safety profiles .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with (2R)-4-fluorobutane-1,2-diol:

Compound NameKey Differences
Butane-1,2-diolLacks fluorine; different chemical properties
(2S)-4-Chlorobutane-1,2-diolContains chlorine instead of fluorine; different reactivity
(2S)-4-Bromobutane-1,2-diolContains bromine; affects lipophilicity and reactivity
(R)-Butane-1,3-diolHas a different hydroxyl group arrangement

Uniqueness

The presence of the fluorine atom in (2R)-4-fluorobutane-1,2-diol imparts distinct properties that enhance its utility in research and industrial applications compared to its analogs. Its increased lipophilicity and altered electronic characteristics make it particularly valuable in medicinal chemistry and material science .

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

108.05865769 g/mol

Monoisotopic Mass

108.05865769 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-08-10

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